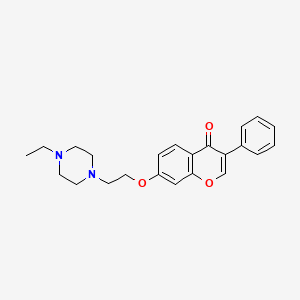

7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one

Description

Properties

IUPAC Name |

7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3/c1-2-24-10-12-25(13-11-24)14-15-27-19-8-9-20-22(16-19)28-17-21(23(20)26)18-6-4-3-5-7-18/h3-9,16-17H,2,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVJIWVFLHBGOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxyacetophenone and benzaldehyde, under basic conditions.

Introduction of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions. For example, 4-ethylpiperazine can be reacted with an appropriate electrophile, such as an alkyl halide, to form the desired piperazine derivative.

Coupling of the Piperazine Derivative with the Chromen-4-one Core: The final step involves coupling the piperazine derivative with the chromen-4-one core through an ether linkage. This can be achieved by reacting the piperazine derivative with a suitable leaving group on the chromen-4-one core, such as a halide or tosylate group, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromen-4-one core to dihydro derivatives.

Substitution: The phenyl and piperazine groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

Substitution: Electrophilic substitution can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3), while nucleophilic substitution can involve nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted chromen-4-one derivatives with different functional groups.

Scientific Research Applications

7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one has a wide range of scientific research applications, including:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It may exhibit biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a potential candidate for drug development.

Medicine: The compound can be investigated for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.

Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: It can inhibit or activate enzymes involved in key biochemical pathways, affecting cellular processes.

Interaction with Receptors: The compound may bind to receptors on the cell surface or within the cell, modulating signal transduction pathways.

DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular replication.

Comparison with Similar Compounds

Substituent Variations at Position 7

The ethoxy-linked piperazine/piperidine group at position 7 is critical for bioactivity. Key comparisons include:

Key Insights :

Substituent Variations at Position 3

The phenyl group at position 3 is conserved in many analogues, but substitutions modulate electronic and steric effects:

Key Insights :

Linker Modifications

The ethoxy linker length and flexibility influence conformational freedom:

Key Insights :

- Ethoxy linkers (target compound) are preferred for AChE inhibition, while propoxy linkers (Compound 4f) may suit other targets .

Biological Activity

The compound 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-4H-chromen-4-one is a derivative of the chromenone class, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions where the piperazine moiety is introduced to the chromenone core. The general synthetic pathway includes:

- Formation of the Chromenone Core : Starting from phenolic compounds, the chromenone structure is formed via cyclization reactions.

- Piperazine Substitution : The piperazine derivative is then introduced through an ethoxy linker, enhancing solubility and biological activity.

Antioxidant Properties

Research indicates that chromenone derivatives possess significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant activity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of chromenone derivatives. For instance, a related study on 2-phenyl-4H-chromen derivatives demonstrated that they could inhibit pro-inflammatory cytokines like IL-6 and TNF-alpha through modulation of the TLR4/MAPK signaling pathway . Similar mechanisms are anticipated for this compound based on its structural analogies.

Antimicrobial Activity

The compound has also shown promise in antimicrobial assays. Its efficacy against various bacterial strains has been reported, with minimum inhibitory concentrations (MICs) indicating significant antibacterial properties. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

- In Vivo Studies : In a study assessing anti-inflammatory effects in a mouse model, administration of similar chromenone derivatives resulted in reduced levels of inflammatory markers following LPS-induced inflammation . This suggests that this compound could exhibit comparable effects.

- Cytotoxicity Assessments : In vitro cytotoxicity tests using MTT assays indicated that these compounds generally exhibit low toxicity at therapeutic doses, making them suitable candidates for further drug development .

Research Findings Summary

The biological activities associated with this compound can be summarized as follows:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.